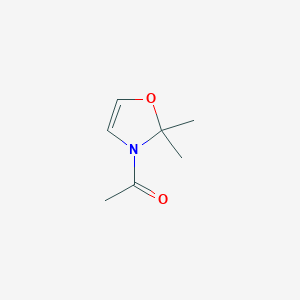
magnesium;4H-pyridin-4-ide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;4H-pyridin-4-ide;chloride is a compound that combines magnesium, a vital element in biological systems, with a pyridine derivative. Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4H-pyridin-4-ide;chloride typically involves the reaction of pyridine derivatives with magnesium chloride. One common method is the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is collected from sources like the Great Salt Lake. This process includes several chemical treatment steps to purify the brine and remove impurities . The purified magnesium chloride can then be used in various chemical reactions to produce compounds like this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;4H-pyridin-4-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, alkyl halides, and various catalysts like copper and nickel. The conditions for these reactions often involve elevated temperatures and specific solvents like THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce alkylated pyridines, while oxidation reactions can yield various oxidized derivatives .
Applications De Recherche Scientifique
Magnesium;4H-pyridin-4-ide;chloride has several scientific research applications:
Mécanisme D'action
The mechanism by which magnesium;4H-pyridin-4-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions play a role in over 300 enzymatic processes and are essential for energy production, oxidative phosphorylation, and glycolysis . The pyridine component can interact with various biological molecules, potentially influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Grignard Reagents (RMgX): These compounds are similar in that they also contain magnesium and are used in organic synthesis.
Dialkyl Magnesium Compounds (R2Mg): These compounds are used as synthons for a range of organometallic compounds.
Uniqueness
Magnesium;4H-pyridin-4-ide;chloride is unique due to its combination of magnesium and a pyridine derivative, which provides it with distinct chemical and biological properties. The presence of the pyridine ring allows for specific interactions with biological molecules, while the magnesium ion contributes to its role in various enzymatic processes .
Propriétés
Numéro CAS |
108179-32-4 |
|---|---|
Formule moléculaire |
C5H4ClMgN |
Poids moléculaire |
137.85 g/mol |
Nom IUPAC |
magnesium;4H-pyridin-4-ide;chloride |
InChI |
InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1 |
Clé InChI |
RPFFELVLDBRKKQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=CC=[C-]1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


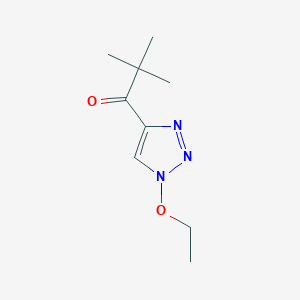

![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
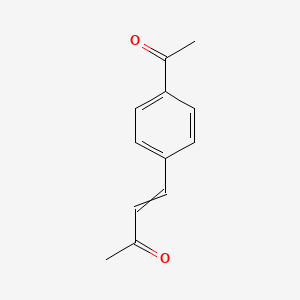

![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
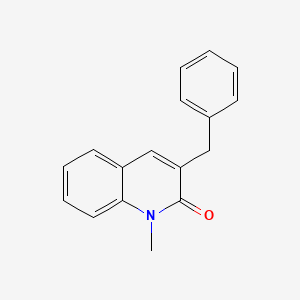
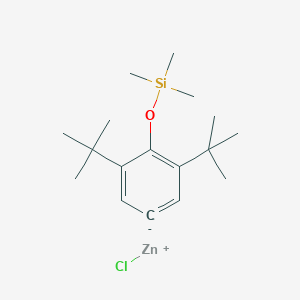
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
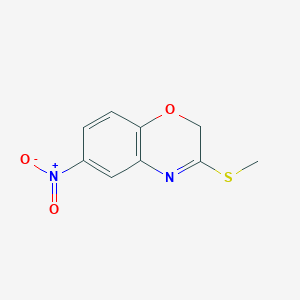
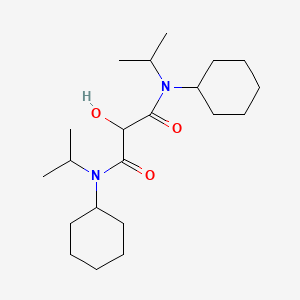
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
